molecular formula C15H14O3 B8512092 Methyl 2-Methoxy-5-phenylbenzoate

Methyl 2-Methoxy-5-phenylbenzoate

Cat. No.: B8512092
M. Wt: 242.27 g/mol
InChI Key: PLWCPEJTHPQFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-Methoxy-5-phenylbenzoate is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Compounds with methoxy and benzoate functional groups, similar to this one, are frequently utilized as key intermediates and building blocks in organic synthesis . They are of significant interest in the development of pharmaceuticals and advanced materials . For instance, structurally related molecules have been investigated as potential drug candidates in molecular docking and dynamics studies . Furthermore, benzoate esters can serve as precursors in the synthesis of more complex molecules for applications such as non-linear optics (NLO) . Researchers can employ this compound to explore new chemical spaces, develop novel synthetic pathways, and investigate structure-activity relationships. The compound's structure, featuring a methoxy group and a phenyl substituent on the benzoate core, makes it a versatile fragment for constructing diverse molecular architectures.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-methoxy-5-phenylbenzoate

InChI

InChI=1S/C15H14O3/c1-17-14-9-8-12(10-13(14)15(16)18-2)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

PLWCPEJTHPQFST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of methyl benzoate derivatives is heavily influenced by substituents. Below is a comparative analysis with key analogs:

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate (CAS 63484-12-8)
  • Substituents : Methoxy (2-position), methylsulfonyl (5-position).
  • Properties : The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the phenyl group in the target compound. This increases water solubility but reduces lipophilicity (logP ≈ 1.55 for sulfonyl analogs ).
  • Applications : Used in high-purity chemical synthesis (e.g., TCI Chemicals catalog) .
Methyl 5-Formyl-2-methoxybenzoate (CAS 78515-16-9)
  • Substituents : Methoxy (2-position), formyl (5-position).
  • Properties : The formyl group introduces electrophilicity, making it reactive in condensation reactions. Its logP is lower than phenyl-substituted analogs due to the polar carbonyl group.
  • Applications : Intermediate in organic synthesis (e.g., aldehyde-functionalized building blocks) .
Methyl 2-Amino-5-methoxybenzoate (CAS 2475-80-1)
  • Substituents: Methoxy (2-position), amino (5-position).
  • Molecular weight: 181.19 g/mol .
  • Applications: Precursor for pharmaceuticals (e.g., bifenox derivatives) .
Methyl 4-Acetamido-5-chloro-2-methoxybenzoate (NCATS Inxight)
  • Substituents : Methoxy (2-position), acetamido (4-position), chloro (5-position).
  • Properties : The chloro and acetamido groups enhance steric bulk and metabolic stability. Chromatographic purity standards (HPLC/UV) are critical for pharmaceutical use .

Physicochemical Properties Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Applications
Methyl 2-Methoxy-5-phenylbenzoate Methoxy (2), Phenyl (5) C15H14O3 242.27 (calculated) ~2.5* 35.5 Polymer additives, drug intermediates
Methyl 2-Methoxy-5-(methylsulfonyl)benzoate Methoxy (2), Methylsulfonyl (5) C10H12O5S 244.26 1.55 61.83 High-purity synthesis
Methyl 5-Formyl-2-methoxybenzoate Methoxy (2), Formyl (5) C10H10O4 194.18 1.2 52.6 Aldehyde intermediates
Methyl 2-Amino-5-methoxybenzoate Methoxy (2), Amino (5) C9H11NO3 181.19 0.8 64.5 Pharmaceutical precursors

*Estimated based on phenyl group contribution.

Pharmacological and Industrial Relevance

  • Purity Standards : Compounds like Methyl 4-acetamido-5-chloro-2-methoxybenzoate require stringent chromatographic purity (HPLC/UV) for pharmaceutical applications, highlighting the importance of substituent-driven purification challenges .
  • Reactivity: Formyl and amino substituents (e.g., CAS 78515-16-9 and 2475-80-1) enable cross-coupling and derivatization reactions, whereas sulfonyl groups (CAS 63484-12-8) improve stability under acidic conditions .

Preparation Methods

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing functional groups into electron-deficient aromatic systems. A patent describing the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A) provides a foundational framework for adapting NAS to phenyl group introduction . In this method, 2-methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate in tetrahydrofuran (THF) under reflux, catalyzed by cuprous bromide (CuBr). Key parameters include:

  • Molar ratio : 1:1.05–1.2 (chlorobenzoate to aminosulfinate)

  • Temperature : 45–60°C

  • Reaction time : 10–14 hours

  • Catalyst loading : 5–10 mol% CuBr

Visible-Light-Mediated Sulfonylation and Analogous Reactions

Recent advances in photoredox catalysis offer alternative pathways for functionalizing aromatic esters. A visible-light-catalyzed sulfonylation of aryl selenonium salts (RSC Adv., 2024) demonstrates the synthesis of methyl 2-methoxy-5-(phenylsulfonyl)benzoate derivatives . Although this method targets sulfonyl groups, its reaction design provides insights for phenyl group installation:

  • Catalyst : Organic photocatalyst (e.g., eosin Y)

  • Light source : Blue LEDs (450–470 nm)

  • Substrate : Aryl selenonium salts

  • Yield range : 50–77%

Comparative Analysis of Reaction Conditions

The table below contrasts key parameters from the two primary methods:

ParameterNAS Method Photoredox Method
Catalyst CuBr (5–10 mol%)Eosin Y (photocatalyst)
Solvent THFDichloromethane
Temperature 45–60°CRoom temperature
Reaction Time 10–14 hours12–24 hours
Yield 94.5–96.55%50–77%
Functional Group SulfamoylSulfonyl

Esterification and Protecting Group Strategies

The methyl ester functionality in methyl 2-methoxy-5-phenylbenzoate is typically introduced via Fischer esterification or methanolysis of acid chlorides. For example:

  • Fischer esterification :

    • React 2-methoxy-5-phenylbenzoic acid with methanol in the presence of H₂SO₄.

    • Reflux for 6–8 hours, yielding the ester after neutralization and purification.

  • Acid chloride route :

    • Treat 2-methoxy-5-phenylbenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

    • Add methanol to quench, yielding the methyl ester .

Methoxy groups are often introduced via alkylation of phenolic precursors using methyl iodide or dimethyl sulfate under basic conditions.

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating product purity and structure:

  • HPLC conditions (adapted from CN105439915A) :

    • Mobile phase: 70% water, 30% methanol

    • Wavelength: 240 nm

    • Flow rate: 1.0 mL/min

    • Retention time: ~8–10 minutes

  • ¹H NMR signatures (from RSC Adv.) :

    • Methoxy protons: δ 3.89–3.95 ppm (singlet)

    • Aromatic protons: δ 7.07–8.34 ppm (multiplets)

Environmental and Scalability Considerations

The NAS method emphasizes environmental sustainability by minimizing waste:

  • Byproducts : Only sodium chloride and activated carbon residues.

  • Solvent recovery : THF is distilled and reused.

  • Catalyst recycling : CuBr can be recovered via filtration.

In contrast, photoredox methods generate stoichiometric amounts of selenium byproducts, necessitating additional purification steps.

Q & A

Q. Why might NMR spectra show unexpected splitting patterns or impurities?

  • Common Causes : Residual solvents (e.g., DMSO, CHCl₃), stereochemical impurities, or rotamers from restricted rotation of the phenyl group.
  • Resolution : Use deuterated solvents, 2D NMR (COSY, HSQC), or recrystallization to improve purity .

Q. How to address low yields in large-scale synthesis?

  • Scale-Up Adjustments : Optimize stirring efficiency and solvent volume. Switch to flow chemistry for better heat/mass transfer .

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